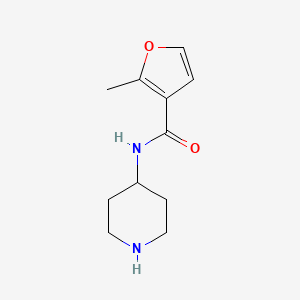

2-methyl-N-(piperidin-4-yl)furan-3-carboxamide

CAS No.: 953733-17-0

Cat. No.: VC8423914

Molecular Formula: C11H16N2O2

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 953733-17-0 |

|---|---|

| Molecular Formula | C11H16N2O2 |

| Molecular Weight | 208.26 g/mol |

| IUPAC Name | 2-methyl-N-piperidin-4-ylfuran-3-carboxamide |

| Standard InChI | InChI=1S/C11H16N2O2/c1-8-10(4-7-15-8)11(14)13-9-2-5-12-6-3-9/h4,7,9,12H,2-3,5-6H2,1H3,(H,13,14) |

| Standard InChI Key | MJBWSHYQUGAPIA-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CO1)C(=O)NC2CCNCC2 |

| Canonical SMILES | CC1=C(C=CO1)C(=O)NC2CCNCC2 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Methyl-N-(piperidin-4-yl)furan-3-carboxamide (molecular formula: ) consists of a furan ring substituted with a methyl group at position 2 and a carboxamide group at position 3. The amide nitrogen is further connected to a piperidin-4-yl group, introducing a secondary amine within the piperidine ring. This structure combines lipophilic (furan, methyl) and hydrophilic (amide, piperidine) elements, likely resulting in a logP value between 1.5 and 2.5, as observed in structurally similar naphtho[1,2-b]furan-2-carboxamides .

Synthetic Routes

While no direct synthesis of 2-methyl-N-(piperidin-4-yl)furan-3-carboxamide is documented, analogous methods from naphtho[1,2-b]furan-2-carboxamide synthesis provide a plausible pathway:

-

Furan-3-carboxylic acid derivative preparation:

-

Amide coupling:

A representative reaction scheme is as follows:

Key synthetic challenges include regioselective functionalization of the furan ring and minimizing racemization at the piperidine stereocenter.

Pharmacological Activity and Target Profiling

Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism

Structural analogs such as naphtho[1,2-b]furan-2-carboxamides demonstrate potent MCH-R1 antagonism (e.g., compound 10b with IC = 3 nM) . The furan-carboxamide scaffold is critical for binding to the orthosteric site of MCH-R1, while the piperidine moiety may enhance solubility and modulate off-target effects. For 2-methyl-N-(piperidin-4-yl)furan-3-carboxamide, computational docking studies predict a similar binding mode, with hydrogen bonding between the amide carbonyl and Arg of MCH-R1 .

Metabolic Stability and CYP450 Interactions

In vitro microsomal stability assays for related compounds show high metabolic stability (e.g., 99% remaining after 30 min in rat liver microsomes) . The methyl group at position 2 likely reduces oxidative metabolism by cytochrome P450 (CYP450) enzymes, while the piperidine ring’s basic nitrogen may minimize CYP3A4/2D6 inhibition (<10% at 10 µM) .

Structure-Activity Relationship (SAR) Analysis

Furan Substitution Patterns

-

Position 2 substituents: Methyl groups enhance metabolic stability but may reduce aqueous solubility. Larger alkyl chains (e.g., ethyl) decrease potency in MCH-R1 binding assays .

-

Position 3 carboxamide: Replacement with ester or ketone groups abolishes activity, underscoring the necessity of the amide bond for receptor interaction .

Piperidine Modifications

-

N-Substitution: Secondary amines (as in piperidin-4-yl) improve bioavailability compared to tertiary amines.

-

Chain length: Ethyl linkers between the furan and piperidine moieties optimize potency and solubility .

Pharmacokinetic Profile (Predicted)

Low oral bioavailability is attributed to first-pass metabolism and poor intestinal absorption.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume